N-(2,3-Dimethylphenyl)-5-fluorothiophene-2-sulfonamide
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Overview
Description
N~2~-(2,3-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a thiophene ring substituted with a fluorine atom and a sulfonamide group, along with a dimethylphenyl group attached to the nitrogen atom of the sulfonamide. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,3-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE typically involves the reaction of 2,3-dimethylaniline with 5-fluoro-2-thiophenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N2-(2,3-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,3-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
N~2~-(2,3-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of sulfonamide compounds with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(2,3-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The fluorine atom and the thiophene ring contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide
- 3-Borono-N-(2,3-dimethylphenyl)benzamide
Uniqueness
N~2~-(2,3-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is unique due to the presence of the fluorine atom on the thiophene ring, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C12H12FNO2S2 |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-5-fluorothiophene-2-sulfonamide |
InChI |
InChI=1S/C12H12FNO2S2/c1-8-4-3-5-10(9(8)2)14-18(15,16)12-7-6-11(13)17-12/h3-7,14H,1-2H3 |
InChI Key |
NWBIIBRHQBWOCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(S2)F)C |
Origin of Product |
United States |
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